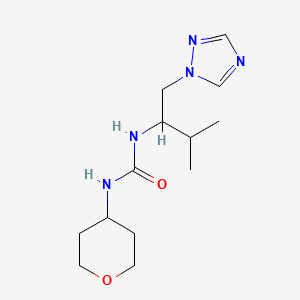
1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C13H23N5O2 and its molecular weight is 281.36. The purity is usually 95%.
The exact mass of the compound 1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- A study by D'yachenko et al. (2019) discusses the synthesis of ureas with inhibitory activity regarding human soluble epoxide hydrolase (sEH), highlighting the compound's potential in biochemical applications (D'yachenko et al., 2019).
Hydrogel Formation
- Lloyd and Steed (2011) explored hydrogels formed by certain urea compounds in different acidic environments, which can be tuned for specific physical properties, suggesting applications in material science (Lloyd & Steed, 2011).
Anticancer Potential
- Research by Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas demonstrated their cytotoxicity against human adenocarcinoma cells, indicating potential uses in cancer research (Gaudreault et al., 1988).
Conformational Adjustments in Ureas
- Phukan and Baruah (2016) studied conformational adjustments in urea-based assemblies, which is significant for understanding molecular interactions and could inform drug design and material science (Phukan & Baruah, 2016).
Synthesis of Heterocycles
- A study on the synthesis of N-hydroxyamide-containing heterocycles by Ohkanda et al. (1993) provides insight into the chemical versatility of ureas in creating complex molecular structures (Ohkanda et al., 1993).
Applications in Organic Chemistry
- Molnar, Periš, and Komar (2019) explored the use of urea in the synthesis of 1, 2, 4‐triazoles, demonstrating its utility in organic synthesis and pharmaceutical applications (Molnar, Periš, & Komar, 2019).
Crystal Structure Analysis
- The crystal structure of similar compounds, as studied by Jeon et al. (2015), provides valuable data for understanding molecular interactions and designing new materials (Jeon et al., 2015).
properties
IUPAC Name |
1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-10(2)12(7-18-9-14-8-15-18)17-13(19)16-11-3-5-20-6-4-11/h8-12H,3-7H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNRQRYRLUPSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)
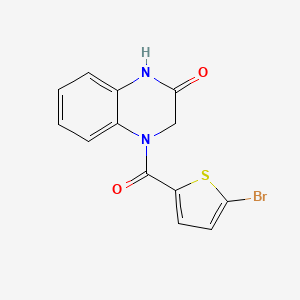
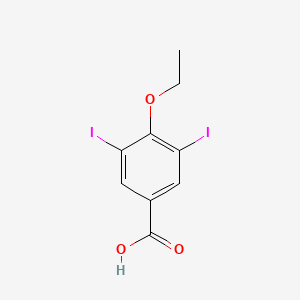
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)
![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980036.png)
![6-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980037.png)
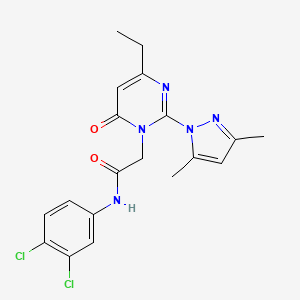

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B2980041.png)
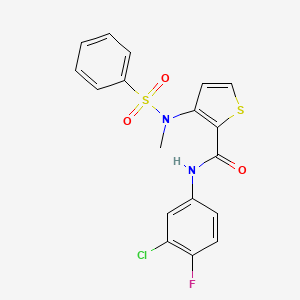


![2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2980048.png)